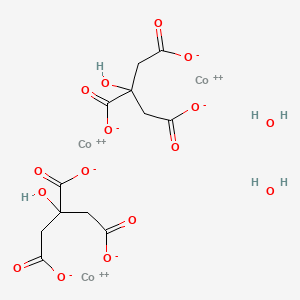
4-Chloro-3-(trifluoromethyl)benzal bromide, 99%
Descripción general
Descripción
4-Chloro-3-(trifluoromethyl)benzal bromide, commonly referred to as 4-CMBB, is a synthetic compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 48-50 °C and a boiling point of 166-168 °C. 4-CMBB is a halogenated benzal bromide that is used in a variety of chemical and biological applications due to its reactivity, solubility, and stability.
Mecanismo De Acción
4-CMBB is a halogenated benzal bromide that is used in a variety of chemical and biological applications. It is a reactive compound that is capable of forming covalent bonds with other molecules, resulting in the formation of new compounds. 4-CMBB is also capable of forming hydrogen bonds with other molecules, resulting in the formation of hydrogen-bonded complexes.
Biochemical and Physiological Effects
4-CMBB has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-CMBB is capable of inhibiting the activity of certain enzymes and has been found to have anti-inflammatory and anti-oxidant properties. In addition, 4-CMBB has been found to have cytotoxic and genotoxic effects on certain cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CMBB has several advantages for use in laboratory experiments. It is a relatively stable compound that is easily synthesized and is soluble in a variety of solvents. In addition, 4-CMBB is a reactive compound that is capable of forming covalent and hydrogen bonds with other molecules. However, 4-CMBB can be toxic and should be handled with caution in laboratory experiments.
Direcciones Futuras
There are several potential future directions for 4-CMBB research. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to explore its potential applications in materials science and nanotechnology. Additionally, further research could be conducted to explore its potential uses in drug design and synthesis. Finally, further research could be conducted to explore its potential uses in biocatalysis and green chemistry.
Métodos De Síntesis
4-CMBB can be synthesized using a two-step procedure. The first step involves the reaction of 4-chlorobenzaldehyde with bromine in the presence of an acid catalyst to form 4-chloro-3-bromo-benzaldehyde. The second step involves the reaction of the 4-chloro-3-bromo-benzaldehyde with trifluoromethanesulfonic acid in the presence of a base to form the desired product, 4-CMBB.
Aplicaciones Científicas De Investigación
4-CMBB has a wide range of applications in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis due to its reactivity and stability. It is also used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In addition, 4-CMBB is used in the synthesis of various metal-organic frameworks (MOFs) used in materials science research.
Propiedades
IUPAC Name |
1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF3/c9-7(10)4-1-2-6(11)5(3-4)8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGASRRMYSRZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201352 | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzal bromide | |
CAS RN |
1301739-26-3 | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(dibromomethyl)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)






